molecular formula C28H30N2O2 B601928 达菲那新杂质 CAS No. 1048979-09-4

达菲那新杂质

货号 B601928
CAS 编号: 1048979-09-4
分子量: 426.55
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Darifenacin is an M3 muscarinic receptor blocker used to treat urinary incontinence . It blocks M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . This block reduces the urgency to urinate and so it should not be used in people with urinary retention .


Synthesis Analysis

During the large-scale synthesis of darifenacin hydrobromide, four potent impurities were observed viz., darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, darifenacin ether . The identification and characterization of two process impurities and major stress degradants in darifenacin hydrobromide were done using high-performance liquid chromatography (HPLC) analysis . The impurities were identified using liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS n) .


Molecular Structure Analysis

The proposed structures of the impurities were unambiguously confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and elemental analysis (EA) . The unknown impurities were characterized as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A), 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B), 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C) and 2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D) .


Chemical Reactions Analysis

Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal and photolytic conditions and susceptible only to oxidative degradation . The plausible mechanisms for the formation and control of these impurities have also been proposed .


Physical And Chemical Properties Analysis

Darifenacin has a moderate-to-high hepatic extraction ratio, with high plasma clearance (36–52 L/h) and a volume of distribution (165–276L) that exceeds total body water . It is highly protein-bound (98%), primarily to α1-acid glycoprotein .

科学研究应用

a. Structural Elucidation and Characterization: Researchers use Darifenacin Impurity to study its chemical structure, identify impurities, and elucidate their formation pathways. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) help confirm the proposed structures .

b. Stability Studies: Darifenacin Impurity is employed in stability studies to assess the drug substance’s robustness under various conditions (e.g., acidic, alkaline, thermal, and photolytic). Understanding its stability profile is crucial for drug formulation and shelf-life determination.

Pharmacological Investigations

Darifenacin Impurity contributes to pharmacological research in several ways:

a. Receptor Binding Studies: Researchers explore the interaction of Darifenacin Impurity with muscarinic receptors (specifically M3 receptors). These studies provide insights into its potential effects on bladder function and overactive bladder treatment .

b. Pharmacokinetics and Metabolism: Darifenacin Impurity aids in understanding the metabolism and pharmacokinetics of darifenacin. Researchers investigate its absorption, distribution, metabolism, and excretion pathways.

Regulatory Compliance

Darifenacin Impurity plays a critical role in regulatory submissions:

a. Validation Studies: The method used to detect and quantify Darifenacin Impurity must comply with regulatory guidelines. Validation studies demonstrate method accuracy, precision, and specificity .

b. Quality Control: Pharmaceutical manufacturers monitor Darifenacin Impurity levels during production to ensure product quality and safety.

安全和危害

The presence and management of impurities in Darifenacin are crucial for ensuring the medication’s safety and efficacy . Darifenacin’s M3 selectivity could confer advantages in patients who have cardiovascular side effects (tachycardia), impaired cognition, complaints of dizziness, or sleep disturbances .

未来方向

The pharmacokinetic profile of darifenacin is not affected by food . When given with imipramine, darifenacin causes 1.6-fold higher plasma concentrations of the antidepressant and its major metabolite . Moderate hepatic impairment, but not renal insufficiency, has been shown to increase plasma concentrations of the drug .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Darifenacin Impurity involves the reaction of 2-methoxybenzoic acid with 2-chloro-N,N-diethylacetamide followed by reduction with sodium borohydride.", "Starting Materials": [ "2-methoxybenzoic acid", "2-chloro-N,N-diethylacetamide", "sodium borohydride", "methanol", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzoic acid in a mixture of methanol and water", "Step 2: Add 2-chloro-N,N-diethylacetamide and acetic acid to the mixture", "Step 3: Heat the mixture at reflux for several hours", "Step 4: Allow the mixture to cool to room temperature and filter the resulting solid", "Step 5: Dissolve the solid in a mixture of methanol and water", "Step 6: Add sodium borohydride to the mixture and stir for several hours", "Step 7: Acidify the mixture with acetic acid", "Step 8: Filter the resulting solid and wash with water", "Step 9: Dry the solid under vacuum to obtain Darifenacin Impurity" ] }

CAS 编号

1048979-09-4

产品名称

Darifenacin Impurity

分子式

C28H30N2O2

分子量

426.55

外观

Off-White Solid

熔点

125-127°C

纯度

> 95%

数量

Milligrams-Grams

同义词

(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide;  UK-201705

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。